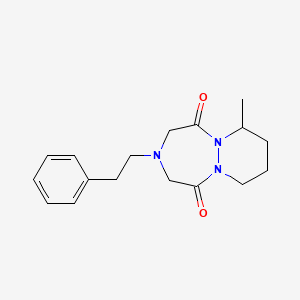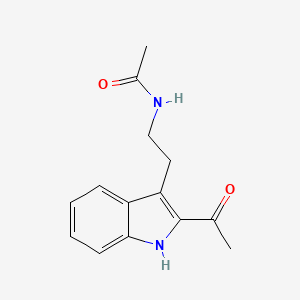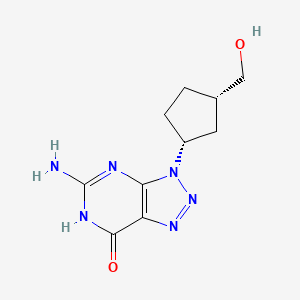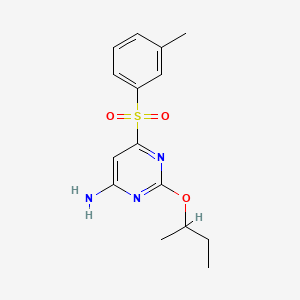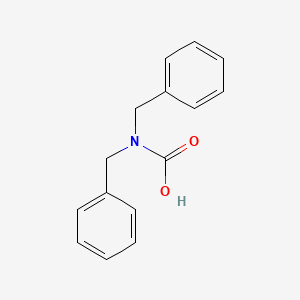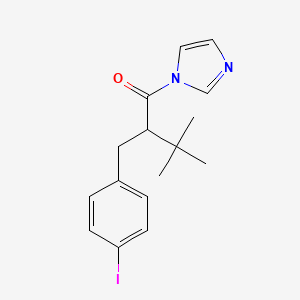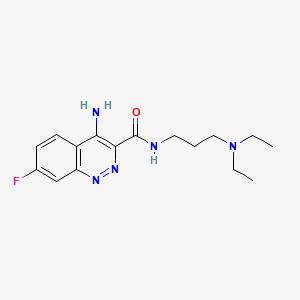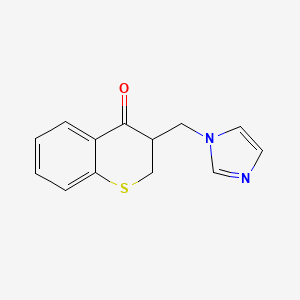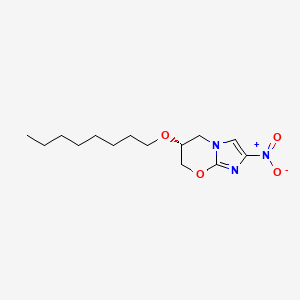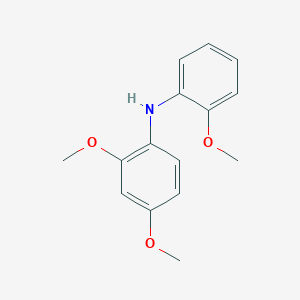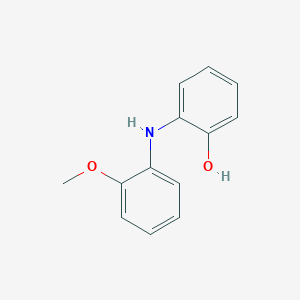
2-((2-Methoxyphenyl)amino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Methoxyphenyl)amino)phenol is an organic compound that belongs to the class of phenols and amines It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an amino group (-NH2) and a hydroxyl group (-OH)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyphenyl)amino)phenol can be achieved through several methods. One common approach involves the reduction of nitrophenols using hydrogen in the presence of catalysts such as palladium or platinum . Another method includes the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine, followed by reduction with sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using hydrogen and metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-((2-Methoxyphenyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学研究应用
2-((2-Methoxyphenyl)amino)phenol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
作用机制
The mechanism of action of 2-((2-Methoxyphenyl)amino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also participate in redox reactions, influencing cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
2-Methoxy-5-((phenylamino)methyl)phenol: This compound has a similar structure but differs in the position of the methoxy and amino groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with variations in the substitution pattern on the phenyl ring.
Uniqueness
2-((2-Methoxyphenyl)amino)phenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
属性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
2-(2-methoxyanilino)phenol |
InChI |
InChI=1S/C13H13NO2/c1-16-13-9-5-3-7-11(13)14-10-6-2-4-8-12(10)15/h2-9,14-15H,1H3 |
InChI 键 |
GUFWOWFNLDISSO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NC2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


